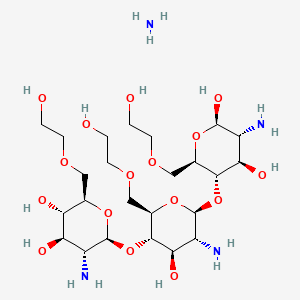
Chitosan, 6-(2-hydroxyethyl) ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chitosan, 6-(2-hydroxyethyl) ether is a derivative of chitosan, a natural polysaccharide obtained from the deacetylation of chitin. Chitin is found in the exoskeletons of crustaceans such as shrimp and crabs. This compound is known for its excellent biocompatibility, biodegradability, and non-toxicity, making it a valuable compound in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of chitosan, 6-(2-hydroxyethyl) ether typically involves the homogeneous etherification of chitosan. This process is carried out in an alkali/urea aqueous solution, which acts as both the solvent and the reaction medium. The reaction conditions often include low-temperature freezing-thawing cycles to facilitate the etherification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure consistent product quality. The final product is then purified and characterized to confirm its structure and properties .
化学反応の分析
Types of Reactions
Chitosan, 6-(2-hydroxyethyl) ether undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the chitosan backbone.
Reduction: This reaction can reduce any oxidized functional groups back to their original state.
Substitution: This reaction involves the replacement of hydroxyl groups with other functional groups to create new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various chitosan derivatives with modified functional groups, which can enhance the compound’s properties for specific applications .
科学的研究の応用
Chitosan, 6-(2-hydroxyethyl) ether has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst support and in the synthesis of other chitosan derivatives.
Biology: Employed in cell culture studies due to its biocompatibility.
Medicine: Utilized in drug delivery systems, wound dressings, and tissue engineering.
Industry: Applied in water treatment, food packaging, and as a biodegradable material in various products.
作用機序
The mechanism of action of chitosan, 6-(2-hydroxyethyl) ether involves its interaction with biological membranes and tissues. The hydroxyethyl groups enhance its solubility and moisture retention properties, making it effective in drug delivery and wound healing applications. The compound can form gels and films that adhere to tissues, providing a protective barrier and promoting healing .
類似化合物との比較
Similar Compounds
Chitosan: The parent compound, which lacks the hydroxyethyl modification.
Carboxymethyl chitosan: A derivative with carboxymethyl groups that enhance its solubility and biocompatibility.
Quaternized chitosan: A derivative with quaternary ammonium groups that improve its antimicrobial properties.
Uniqueness
Chitosan, 6-(2-hydroxyethyl) ether is unique due to its hydroxyethyl groups, which provide enhanced solubility, moisture retention, and biocompatibility compared to other chitosan derivatives. These properties make it particularly suitable for biomedical applications such as drug delivery and wound healing .
特性
分子式 |
C24H50N4O16 |
|---|---|
分子量 |
650.7 g/mol |
IUPAC名 |
(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6R)-5-amino-4,6-dihydroxy-2-(2-hydroxyethoxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(2-hydroxyethoxymethyl)oxan-3-yl]oxy-2-(2-hydroxyethoxymethyl)oxane-3,4-diol;azane |
InChI |
InChI=1S/C24H47N3O16.H3N/c25-13-18(33)20(11(39-22(13)35)8-37-5-2-29)42-24-15(27)19(34)21(12(41-24)9-38-6-3-30)43-23-14(26)17(32)16(31)10(40-23)7-36-4-1-28;/h10-24,28-35H,1-9,25-27H2;1H3/t10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+,24+;/m1./s1 |
InChIキー |
GUWPLHGTHHCESW-SZJDJMCGSA-N |
異性体SMILES |
C(COC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O)COCCO)COCCO)N)O)O)O.N |
正規SMILES |
C(COCC1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)O)COCCO)COCCO)N)O)O)O.N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


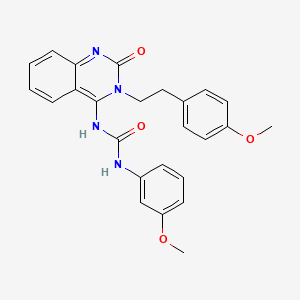
![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B14110882.png)
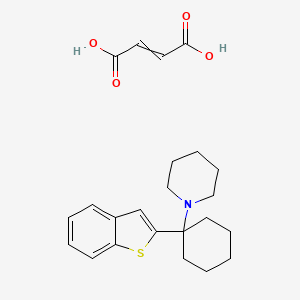
![(3R,3'R,4S,4'S,5S,5'S,6R,6'R)-2,2'-(([2,2'-bithiophene]-5,5'-diylbis(methylene))bis(4-methyl-3,1-phenylene))bis(6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol)](/img/structure/B14110890.png)
![N-benzyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14110896.png)
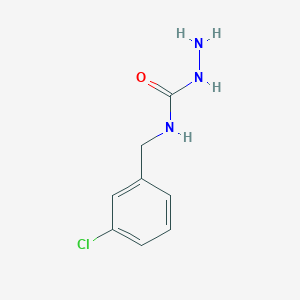
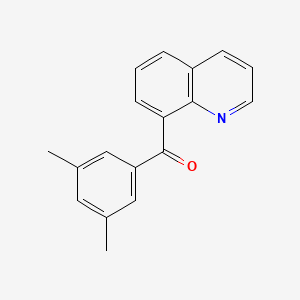

![N-[6-(trifluoromethyl)quinolin-2-yl]acetamide](/img/structure/B14110905.png)
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-oxochromene-3-carboxamide](/img/structure/B14110906.png)
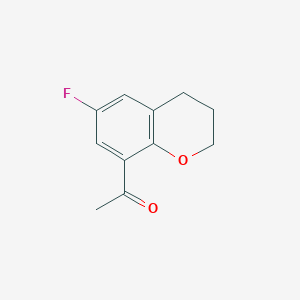
![methyl 2-({[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B14110920.png)
![3-amino-N-[(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)methyl]propanamide](/img/structure/B14110926.png)
![7-{6-[4-(2-furoyl)piperazin-1-yl]-6-oxohexyl}-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B14110937.png)
